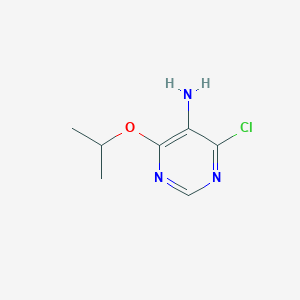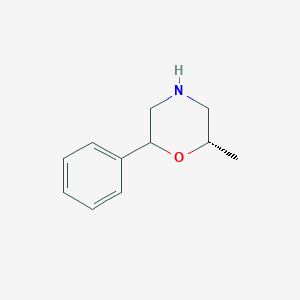
(2S)-2-methyl-6-phenylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-methyl-6-phenylmorpholine is an organic compound belonging to the morpholine family Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms The (2S) designation indicates the specific stereochemistry of the molecule, with the methyl group attached to the second carbon in the S-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-6-phenylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as phenylacetonitrile and 2-methylmorpholine.
Formation of Intermediate: The phenylacetonitrile undergoes a nucleophilic substitution reaction with 2-methylmorpholine under basic conditions to form an intermediate.
Cyclization: The intermediate is then cyclized using a suitable catalyst, often a Lewis acid, to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-methyl-6-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted morpholines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-methyl-6-phenylmorpholine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis, where it can induce chirality in the resulting products.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which (2S)-2-methyl-6-phenylmorpholine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-methylmorpholine: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
6-phenylmorpholine: Lacks the methyl group at the second position, which may affect its stereochemistry and reactivity.
2,6-dimethylmorpholine: Contains an additional methyl group, which may influence its steric properties and reactivity.
Uniqueness
(2S)-2-methyl-6-phenylmorpholine is unique due to its specific stereochemistry and the presence of both a methyl and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(2S)-2-methyl-6-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 |
Clave InChI |
OEIVXYYFUJADLC-FTNKSUMCSA-N |
SMILES isomérico |
C[C@H]1CNCC(O1)C2=CC=CC=C2 |
SMILES canónico |
CC1CNCC(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


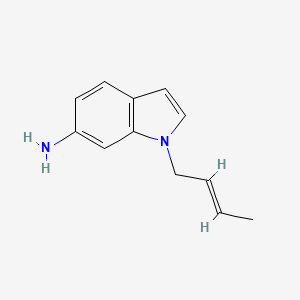

![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
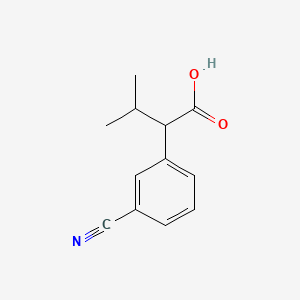
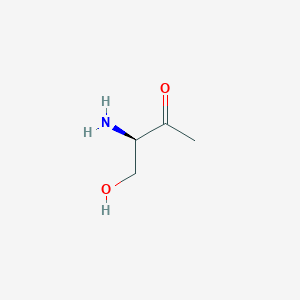
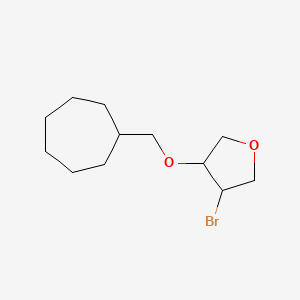

![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)


![4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13074582.png)
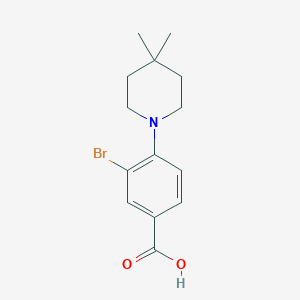
![4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13074590.png)
